An In-Depth Technical Guide to 6-Methylchromone: Structure, Properties, Synthesis, and Applications
An In-Depth Technical Guide to 6-Methylchromone: Structure, Properties, Synthesis, and Applications
Abstract
6-Methylchromone is a heterocyclic compound of significant interest, built upon the privileged benzopyran-4-one (chromone) scaffold. Its unique electronic and structural properties make it a valuable building block in medicinal chemistry and a functional component in materials science. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its chemical structure, physicochemical and spectroscopic properties, validated synthetic protocols, and key applications. We delve into the causality behind its characterization methods and synthetic strategies, offering a field-proven perspective on its utility and potential.
The Chromone Scaffold: A Privileged Structure in Drug Discovery
The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The chromone (4H-1-benzopyran-4-one) ring system is a quintessential example of such a scaffold. Its rigid, planar structure, combined with a hydrogen bond-accepting carbonyl group and a weakly basic ether oxygen, allows for diverse interactions with biological macromolecules.
Derivatives of the chromone core are found in numerous natural products and synthetic compounds exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. 6-Methylchromone, by incorporating a methyl group onto this versatile scaffold, modifies the electronic and lipophilic properties of the parent ring, making it a crucial intermediate for developing targeted therapeutic agents.
Chemical Identity and Structure
The foundational step in understanding the utility of 6-Methylchromone is a precise characterization of its molecular structure.
The structure consists of a bicyclic system where a benzene ring is fused to a pyran-4-one ring. The methyl group at the C-6 position is a key feature, influencing the molecule's reactivity and biological interactions.
Caption: Chemical Structure of 6-Methylchromone with IUPAC numbering.
Table 1: Chemical Identifiers for 6-Methylchromone
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 6-methylchromen-4-one | [1] |
| Synonyms | 6-Methyl-4H-chromen-4-one, 6-Methyl-4-oxo-4H-1-benzopyran | |
| CAS Number | 38445-23-7 | [1] |
| Molecular Formula | C₁₀H₈O₂ | [1] |
| Molecular Weight | 160.17 g/mol |[1] |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties is critical for purification, characterization, and downstream application development.
Table 2: Physicochemical Properties of 6-Methylchromone
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless to pale cream crystalline solid | |
| Melting Point | 82-90 °C | |
| Purity | Typically ≥98% (by GC) | |
| Storage | Store at 0-8 °C, protected from light |
| Hydrated Form | A hydrate form (CAS 207511-19-1) also exists with a melting point of 76-78 °C.[2] | |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The choice of method is causal: Mass Spectrometry confirms the mass and fragmentation, IR confirms functional groups, and NMR elucidates the precise connectivity of atoms.
Mass Spectrometry (MS): In electron impact Gas Chromatography-Mass Spectrometry (GC-MS), 6-Methylchromone exhibits a distinct fragmentation pattern.
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Molecular Ion (M⁺): A prominent peak is observed at m/z = 160, corresponding to the molecular weight of the compound.[1]
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Key Fragments: A significant peak at m/z = 131 arises from the characteristic retro-Diels-Alder (rDA) fragmentation of the chromone ring, involving the loss of a CO molecule followed by a hydrogen rearrangement, or directly from the loss of the formyl radical. Another notable fragment appears at m/z = 131.[1]
Infrared (IR) Spectroscopy: The IR spectrum reveals the key functional groups. Using the Attenuated Total Reflectance (ATR) technique provides a clean spectrum of the solid material.
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~1650-1630 cm⁻¹: A strong, sharp absorption band characteristic of the α,β-unsaturated ketone (C=O) stretching vibration of the pyrone ring.
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~1600-1450 cm⁻¹: Multiple sharp bands corresponding to the C=C stretching vibrations within the aromatic benzene ring.
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~1250-1200 cm⁻¹: A strong band associated with the asymmetric C-O-C (aryl-vinyl ether) stretching.
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~3050-3000 cm⁻¹: Weak to medium bands from the aromatic and vinylic C-H stretching.
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~2950-2850 cm⁻¹: Weak bands corresponding to the C-H stretching of the methyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation in solution. While a dedicated spectrum for 6-methylchromone is not readily published, its spectrum can be reliably predicted based on the known spectra of closely related analogs like 3-methylchromone and general principles.[3] The data below is an expert prediction based on established chemical shift theory.
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¹H NMR (predicted, in CDCl₃, 400 MHz):
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δ ~ 8.10 ppm (s, 1H): H-5 proton, deshielded by the anisotropic effect of the adjacent carbonyl group.
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δ ~ 7.85 ppm (d, J ≈ 6.0 Hz, 1H): H-2 proton on the pyrone ring.
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δ ~ 7.50 ppm (dd, J ≈ 8.4, 2.0 Hz, 1H): H-7 proton, ortho-coupled to H-8 and meta-coupled to H-5.
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δ ~ 7.35 ppm (d, J ≈ 8.4 Hz, 1H): H-8 proton, ortho-coupled to H-7.
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δ ~ 6.30 ppm (d, J ≈ 6.0 Hz, 1H): H-3 proton on the pyrone ring, coupled to H-2.
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δ ~ 2.45 ppm (s, 3H): The singlet corresponding to the methyl protons (CH₃) at C-6.
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¹³C NMR (predicted, in CDCl₃, 100 MHz):
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δ ~ 178.0 ppm: Carbonyl carbon (C-4).
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δ ~ 156.0 ppm: C-2.
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δ ~ 154.0 ppm: C-8a (oxygen-bearing aromatic carbon).
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δ ~ 138.0 ppm: C-6 (methyl-bearing aromatic carbon).
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δ ~ 134.0 ppm: C-7.
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δ ~ 125.0 ppm: C-5.
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δ ~ 123.0 ppm: C-4a.
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δ ~ 118.0 ppm: C-8.
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δ ~ 112.0 ppm: C-3.
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δ ~ 21.0 ppm: Methyl carbon (CH₃).
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Synthesis and Reaction Mechanisms
The synthesis of the chromone scaffold is a well-established field. The Kostanecki–Robinson reaction is a classical and robust method for producing 2-alkylchromones from o-hydroxyaryl ketones.[4][5] This protocol is a self-validating system; successful formation of the product is confirmed by the characteristic spectroscopic data described above.
Recommended Synthetic Protocol: The Kostanecki–Robinson Reaction
This protocol describes the synthesis of 6-Methylchromone starting from 2'-Hydroxy-5'-methylacetophenone. The choice of acetic anhydride and sodium acetate is causal; the anhydride acts as both the acylating agent and the source of the C-2 and C-3 atoms of the pyrone ring, while the sodium acetate serves as the necessary base to catalyze the intramolecular condensation.[4]
Materials:
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2'-Hydroxy-5'-methylacetophenone
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Acetic Anhydride (Ac₂O)
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Anhydrous Sodium Acetate (NaOAc)
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Ethanol (for recrystallization)
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Ice water
Step-by-Step Methodology:
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Preparation: In a round-bottom flask, thoroughly mix 2'-Hydroxy-5'-methylacetophenone (1 equivalent) and anhydrous sodium acetate (2.5 equivalents).
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Reaction Initiation: Add acetic anhydride (5 equivalents) to the flask. Equip the flask with a reflux condenser.
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Thermal Cyclization: Heat the reaction mixture in an oil bath to 180-190 °C. Maintain this temperature with stirring for 8-10 hours. The high temperature is necessary to drive the intramolecular aldol condensation and subsequent dehydration.[6]
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Work-up and Precipitation: Allow the mixture to cool to approximately 100 °C. Carefully and slowly pour the warm reaction mixture into a beaker of vigorously stirred ice water. This hydrolyzes the excess acetic anhydride and precipitates the crude product.
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Isolation: Allow the precipitate to fully form by leaving it in the cold water bath or refrigerating overnight. Collect the solid product via vacuum filtration.
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Purification: Wash the crude solid on the filter with copious amounts of cold water to remove residual salts and acetic acid. The primary purification method is recrystallization from ethanol to yield pure, crystalline 6-Methylchromone.
Caption: Experimental workflow for the Kostanecki–Robinson synthesis.
Applications in Research and Development
6-Methylchromone is not typically an end-product but rather a versatile starting material and scaffold. Its value lies in the chemical "handles" it possesses for further elaboration.
A Foundational Scaffold in Medicinal Chemistry
The true expertise in applying 6-Methylchromone lies in recognizing its potential as a core for building vast libraries of bioactive compounds. The methyl group at C-6 provides a lipophilic anchor and can influence metabolic stability and receptor binding.
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Anti-inflammatory and Anticancer Agents: It serves as a key building block in the synthesis of more complex molecules with potential anti-inflammatory and anti-cancer properties.
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Enzyme Inhibition: The chromone core is known to be a scaffold for various enzyme inhibitors.[3] By modifying the 2- and 3-positions of 6-Methylchromone, researchers can develop potent and selective inhibitors for targets like kinases, monoamine oxidases (MAO), and carbonic anhydrases.
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Antioxidant Properties: The chromone structure contributes to antioxidant activity, making its derivatives of interest in cosmetic and dermatological formulations for skin protection.
Caption: 6-Methylchromone as a central scaffold for diverse applications.
Utility in Materials Science
Beyond pharmaceuticals, the benzopyrone system is an effective chromophore.
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Fluorescent Dyes: The conjugated π-system of 6-Methylchromone makes it a useful core for developing fluorescent probes. Further functionalization can tune its absorption and emission wavelengths, making it suitable for biological imaging and diagnostics.
Safety and Handling
As a laboratory chemical, 6-Methylchromone requires standard safety precautions.
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GHS Hazards: It is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage is at 0-8 °C.
Conclusion
6-Methylchromone is more than a simple chemical compound; it is a strategic tool for innovation in science. Its well-defined structure, predictable spectroscopic properties, and robust synthesis make it a reliable and valuable intermediate. For researchers in drug discovery, it offers a proven "privileged scaffold" to build upon, enabling the rapid development of novel therapeutic candidates. In materials science, its inherent chromophoric nature provides a foundation for new dyes and probes. This guide has provided the core technical knowledge and field-proven protocols necessary to effectively utilize 6-Methylchromone in advanced research and development settings.
References
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PubChem. (n.d.). 3-Formyl-6-methylchromone. National Center for Biotechnology Information. Available at: [Link]
-
Margreat, S., et al. (n.d.). 1H NMR spectrum of 3-formyl 6-methylchromone. ResearchGate. Available at: [Link]
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (n.d.). IJRPC. Available at: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003375). HMDB. Available at: [Link]
-
Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. University of Cape Town. Available at: [Link]
-
Wikipedia. (n.d.). Kostanecki acylation. Wikipedia. Available at: [Link]
-
PubChem. (n.d.). 6-Methylchromone. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. (2021). FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY. Available at: [Link]
-
Krackeler Scientific, Inc. (n.d.). 3-Formyl-6-methylchromone. Krackeler Scientific. Available at: [Link]
